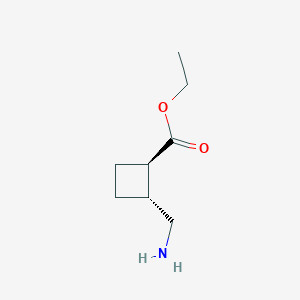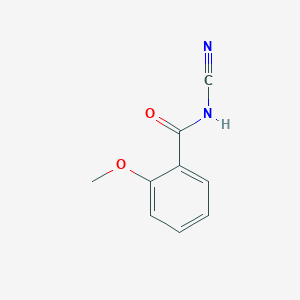![molecular formula C27H38AsN3O7 B14500209 3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine CAS No. 64349-16-2](/img/structure/B14500209.png)
3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine is a complex organic compound that features a hydrazinylidene group, an arsonophenyl group, and a dodecanoyl-L-alanine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine typically involves the following steps:
Formation of the hydrazinylidene intermediate: This step involves the reaction of 4-arsonophenylhydrazine with a suitable aldehyde or ketone to form the hydrazinylidene intermediate.
Cyclization: The intermediate undergoes cyclization with a suitable dienone to form the cyclohexa-1,5-dien-1-yl structure.
Acylation: The final step involves the acylation of the cyclohexa-1,5-dien-1-yl structure with dodecanoyl-L-alanine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the arsonophenyl group, leading to the formation of arsonic acids.
Reduction: Reduction reactions can target the hydrazinylidene group, converting it to hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the arsonophenyl and cyclohexa-1,5-dien-1-yl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
Oxidation: Arsonic acids and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: A variety of substituted arsonophenyl and cyclohexa-1,5-dien-1-yl derivatives.
Aplicaciones Científicas De Investigación
3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its potential use in the development of novel materials, such as organic semiconductors or catalysts, is being explored.
Biological Studies: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular uptake mechanisms.
Mecanismo De Acción
The mechanism of action of 3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine involves its interaction with specific molecular targets. The arsonophenyl group can interact with thiol groups in proteins, leading to enzyme inhibition. The hydrazinylidene group can form stable complexes with metal ions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-octanoyl-L-alanine: Similar structure but with an octanoyl group instead of a dodecanoyl group.
3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-palmitoyl-L-alanine: Similar structure but with a palmitoyl group instead of a dodecanoyl group.
Uniqueness
The uniqueness of 3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dodecanoyl group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability.
Propiedades
Número CAS |
64349-16-2 |
|---|---|
Fórmula molecular |
C27H38AsN3O7 |
Peso molecular |
591.5 g/mol |
Nombre IUPAC |
(2S)-3-[3-[(4-arsonophenyl)diazenyl]-4-hydroxyphenyl]-2-(dodecanoylamino)propanoic acid |
InChI |
InChI=1S/C27H38AsN3O7/c1-2-3-4-5-6-7-8-9-10-11-26(33)29-24(27(34)35)19-20-12-17-25(32)23(18-20)31-30-22-15-13-21(14-16-22)28(36,37)38/h12-18,24,32H,2-11,19H2,1H3,(H,29,33)(H,34,35)(H2,36,37,38)/t24-/m0/s1 |
Clave InChI |
HFDXHJUZTCLSSO-DEOSSOPVSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)N[C@@H](CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)[As](=O)(O)O)C(=O)O |
SMILES canónico |
CCCCCCCCCCCC(=O)NC(CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)[As](=O)(O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol](/img/structure/B14500135.png)
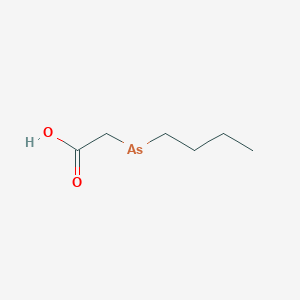

![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)
![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)
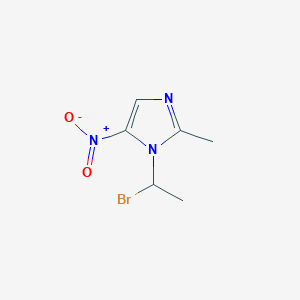
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)
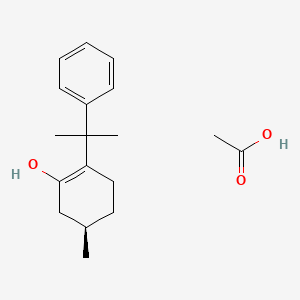
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
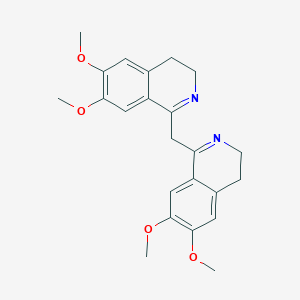
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
